Mevidalen hydroxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mevidalen hydroxybenzoate involves the preparation of the parent compound mevidalen, followed by the formation of its hydroxybenzoate co-crystal . The synthetic route typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and subsequent functionalization to introduce the hydroxybenzoate moiety .
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure high yield and purity of the final product . The production process also includes purification steps such as recrystallization and chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Mevidalen hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to hydroxyl groups.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxyl groups.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Mevidalen hydroxybenzoate is used as a research tool to study the modulation of dopamine D1 receptors . It helps in understanding the role of these receptors in various physiological and pathological processes .
Biology: In biological research, this compound is used to investigate the effects of dopamine receptor modulation on neuronal activity and behavior . It is also used to study the mechanisms underlying neurodegenerative diseases .
Medicine: this compound is being developed as a potential therapeutic agent for the treatment of Lewy body disease and Parkinson’s disease . It has shown promise in improving cognitive and motor functions in preclinical and clinical studies .
Industry: In the pharmaceutical industry, this compound is being explored for its potential use in developing new treatments for neuropsychiatric disorders . It is also being studied for its wakefulness-promoting effects .
Mechanism of Action
Mevidalen hydroxybenzoate acts as a selective positive allosteric modulator of the dopamine D1 receptor . It enhances the affinity of the receptor for dopamine, thereby amplifying the effects of endogenous dopamine . This modulation leads to improved cognitive and motor functions, as well as enhanced wakefulness . The compound targets the dopamine D1 receptor and activates signaling pathways involved in neuronal activity and synaptic plasticity .
Comparison with Similar Compounds
Razpipadon (CVL-871): Another dopamine D1 receptor positive allosteric modulator.
Tavapadon (CVL-751): A dopamine D1/D2 receptor partial agonist.
DETQ: A close analogue of mevidalen, also a dopamine D1 receptor positive allosteric modulator.
Uniqueness: Mevidalen hydroxybenzoate is unique in its ability to selectively modulate the dopamine D1 receptor without inducing the side effects commonly associated with direct dopamine agonists . Its positive allosteric modulation mechanism allows for a more controlled and sustained activation of the receptor, making it a promising candidate for the treatment of neurodegenerative and neuropsychiatric disorders .
Properties
CAS No. |
1638669-32-5 |
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Molecular Formula |
C31H35Cl2NO6 |
Molecular Weight |
588.5 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methylbutyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone;4-hydroxybenzoic acid |
InChI |
InChI=1S/C24H29Cl2NO3.C7H6O3/c1-15-18-7-4-6-16(10-11-24(2,3)30)19(18)12-17(14-28)27(15)23(29)13-20-21(25)8-5-9-22(20)26;8-6-3-1-5(2-4-6)7(9)10/h4-9,15,17,28,30H,10-14H2,1-3H3;1-4,8H,(H,9,10)/t15-,17+;/m0./s1 |
InChI Key |
QDACLJAXTYXXBL-KPVRICSOSA-N |
Isomeric SMILES |
C[C@H]1C2=CC=CC(=C2C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O.C1=CC(=CC=C1C(=O)O)O |
Canonical SMILES |
CC1C2=CC=CC(=C2CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)CCC(C)(C)O.C1=CC(=CC=C1C(=O)O)O |
Origin of Product |
United States |
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